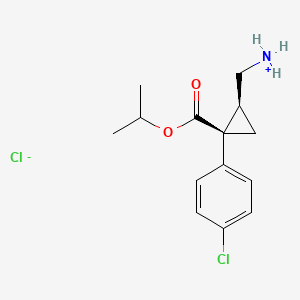

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride

Description

This compound is a cyclopropane derivative characterized by a carboxylic acid backbone substituted with a p-chlorophenyl group at position 1, an aminomethyl group at position 2, and a 1-methylethyl ester moiety. The (Z)-configuration denotes the spatial arrangement of substituents around the cyclopropane ring, and the monohydrochloride salt enhances its stability and solubility. Cyclopropane derivatives are notable for their structural rigidity, which often enhances binding affinity to biological targets.

Properties

CAS No. |

105310-30-3 |

|---|---|

Molecular Formula |

C14H19Cl2NO2 |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

[(1S,2R)-2-(4-chlorophenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |

InChI |

InChI=1S/C14H18ClNO2.ClH/c1-9(2)18-13(17)14(7-11(14)8-16)10-3-5-12(15)6-4-10;/h3-6,9,11H,7-8,16H2,1-2H3;1H/t11-,14+;/m1./s1 |

InChI Key |

OYJJYVNQJPKLIY-GGMFNZDASA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |

Canonical SMILES |

CC(C)OC(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Formation of the Cyclopropane Ring

Cyclopropanation Techniques

The cyclopropane ring is commonly formed by cyclopropanation reactions involving:

- Simmons-Smith reaction: Utilizing diiodomethane and zinc-copper couple to convert alkenes to cyclopropanes.

- Diazomethane addition: Decomposition of diazomethane to generate carbene intermediates that add to alkenes.

- Base-catalyzed cyclization: For example, cyclization of chlorobutyrate esters under basic conditions with phase transfer catalysts.

The starting materials often include chlorobutyrate esters derived from 4-chlorobutyric acid methyl ester, which can be cyclized under sodium hydroxide with phase transfer catalysts to yield cyclopropanecarboxylate esters.

Introduction of the Aminomethyl Group

The aminomethyl group at position 2 is introduced typically via:

- Reductive amination: Reacting aldehyde or ketone intermediates with ammonia or amines under reducing conditions.

- Amidation and subsequent reduction: Conversion of esters or acid chlorides to amides followed by reduction to amines.

- Direct amination: Treatment of cyclopropanecarboxylate esters with ammonia in the presence of sodium alkoxide catalysts to form cyclopropanecarboxamide, which can be further transformed.

For example, cyclopropanecarboxylate esters can be treated with ammonia and sodium alkoxide catalysts to form cyclopropanecarboxamide intermediates, which are precursors to aminomethyl derivatives.

Esterification to Form the Isopropyl Ester

The esterification step involves converting the carboxylic acid or acid derivative into the 1-methylethyl (isopropyl) ester:

- Reaction of the acid or acid chloride with isopropyl alcohol under acid catalysis.

- Use of acid catalysts such as alkylbenzenesulfonic acids with long alkyl chains (C10–C13) to promote esterification efficiently and enable catalyst recycling.

- Typical reaction conditions include heating between 90 to 150 °C, often under reduced pressure to remove by-product esters (e.g., methyl formate) and drive the reaction to completion.

The esterification is optimized industrially to maximize yield and purity while minimizing side products.

Formation of the Monohydrochloride Salt

The final step involves conversion of the free base aminomethyl ester to its monohydrochloride salt:

- Treatment with hydrochloric acid gas or aqueous HCl to form the monohydrochloride salt.

- This salt form improves the compound's stability and solubility for handling and biological applications.

Industrial and Laboratory Scale Production

Industrial Process Optimization

- Use of large amounts (5–50% by weight) of alkylbenzenesulfonic acid catalysts enables efficient esterification with catalyst recycling, reducing waste and cost.

- Controlled temperature (90–150 °C) and vacuum distillation facilitate removal of volatile by-products and isolation of high-purity esters.

- Phase transfer catalysts assist cyclization steps to improve reaction rates and selectivity.

- Avoidance of chlorinated solvents in some processes reduces environmental and safety hazards.

Laboratory Scale Synthesis

- Multistep synthesis starting from 4-chlorobutyric acid methyl ester or related precursors.

- Cyclopropanation using Simmons-Smith or diazomethane methods.

- Aminomethylation via reductive amination or amidation-reduction sequences.

- Esterification under acid catalysis with isopropyl alcohol.

- Salt formation by treatment with HCl.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropanation | Sodium hydroxide, phase transfer catalyst, chlorobutyrate ester | 20–100 | ~90 | Phase transfer catalyst critical for yield |

| Aminomethylation | Ammonia, sodium alkoxide catalyst | 20–260 | 40–90 | High ammonia excess improves yield |

| Esterification | Isopropyl alcohol, alkylbenzenesulfonic acid catalyst | 90–150 | 85–95 | Catalyst recyclable, vacuum distillation |

| Salt Formation | Hydrochloric acid gas or aqueous HCl | Ambient | Quantitative | Improves stability and solubility |

Research Discoveries and Improvements

- Catalyst Recycling: Alkylbenzenesulfonic acid catalysts used in esterification can be recycled multiple times without significant loss of activity or decomposition products, improving economic and environmental profiles.

- Avoidance of Chlorinated Solvents: Newer methods avoid chlorinated solvents in cyclization, reducing environmental impact and simplifying product isolation.

- High Purity Product Isolation: Distillation techniques under reduced pressure and fractional distillation allow isolation of cyclopropanecarboxylic acid derivatives with purity >99%.

- Yield Optimization: Adjusting molar ratios of reactants (ester:carboxylic acid) and catalyst loading optimizes yields and minimizes by-products.

- Process Scalability: The described methods are scalable from laboratory to industrial scale, maintaining product quality and process safety.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several cyclopropane-containing molecules:

- ACC (1-Aminocyclopropane-1-Carboxylic Acid): A plant ethylene precursor with a cyclopropane ring bearing amino and carboxylic acid groups. Unlike the target compound, ACC lacks aromatic substituents and ester groups .

- Resmethrin: An insecticide featuring a cyclopropanecarboxylic acid ester with 2,2-dimethyl-3-(2-methylpropenyl) and (5-benzyl-3-furanyl)methyl substituents. While both compounds have ester groups, resmethrin’s substituents confer insecticidal activity, contrasting with the target’s p-chlorophenyl and aminomethyl groups .

- Milnacipran Hydrochloride: An antidepressant with a cyclopropanecarboxamide core, diethylamino, and phenyl groups. The target compound differs in its ester linkage and p-chlorophenyl substitution .

- Methyl 1-Amino-2-phenylcyclopropanecarboxylate (): A structurally closer analog with a phenyl group and methyl ester, but lacking the aminomethyl and p-chlorophenyl moieties .

Physicochemical Properties

A comparative analysis of molecular features is summarized below:

*Inferred from structural analogs; direct data unavailable in evidence.

Biological Activity

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride (CAS No. 105310-30-3) is a complex organic compound characterized by its unique structural features, which include a cyclopropane ring and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.

- Molecular Formula : C14H19Cl2NO2

- Molecular Weight : 292.23 g/mol

- Structural Features : The compound contains a cyclopropane ring, an aminomethyl group, and a p-chlorophenyl moiety, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : It may bind to specific enzymes, either inhibiting or activating them, which can influence various metabolic pathways.

- Receptor Modulation : The compound could interact with cellular receptors, modulating their activity and leading to physiological changes.

- Cellular Process Alteration : It may affect cellular processes such as signal transduction and gene expression, potentially impacting cell proliferation and differentiation.

Biological Activity

Research indicates that cyclopropanecarboxylic acid derivatives exhibit various biological activities:

- Metabolic Effects : Studies have shown that cyclopropane derivatives can be incorporated into fatty acids in vitro, suggesting potential roles in lipid metabolism. Specifically, radioactivity from cyclopropanecarboxylic acid was found to be incorporated into fatty acids by rat and guinea-pig adipose tissue and liver slices, indicating metabolic pathways that may be affected by this compound .

- Hypoglycemic Action : There is evidence suggesting that these compounds may exhibit hypoglycemic effects, which could be related to their metabolic influence .

- Potential Therapeutic Applications : Given its structural characteristics, the compound may have applications in drug development targeting metabolic disorders or other diseases influenced by lipid metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclopropanecarboxylic acid | Contains a cyclopropane ring | Basic structure without substituents |

| 2-Aminomethylcyclopropanecarboxylic acid | Similar backbone with aminomethyl group | Potentially different biological activity |

| p-Chloroaniline | Contains a p-chlorophenyl group | Different functional groups affecting reactivity |

This table illustrates how the specific combination of structural elements in cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester contributes to its distinct chemical properties and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives:

- A study indicated that cyclopropane derivatives could influence fatty acid biosynthesis pathways in animal models. This suggests potential implications for metabolic health and the treatment of related disorders .

- Another investigation focused on the binding affinity of similar compounds to specific enzymes involved in metabolic regulation. These findings support the hypothesis that cyclopropanecarboxylic acid derivatives may serve as enzyme modulators.

Q & A

Basic: What synthetic strategies are recommended for achieving the (Z)-stereochemistry of the cyclopropane ring?

Methodological Answer:

Stereoselective synthesis of the (Z)-isomer requires precise control over reaction geometry. Key approaches include:

- Chiral Catalysts : Use of transition-metal catalysts (e.g., Rh(II) complexes) to induce asymmetric cyclopropanation via carbene transfer reactions .

- Thermodynamic Control : Adjusting reaction temperature to favor the (Z)-isomer, as lower temperatures may stabilize the desired configuration .

- Monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

Basic: How can the Z-configuration of substituents on the cyclopropane ring be experimentally validated?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .

- NOESY NMR : Detects spatial proximity between protons on adjacent substituents (e.g., aminomethyl and p-chlorophenyl groups) to infer spatial arrangement .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing chiral vibrational modes .

Basic: What purification techniques are optimal for isolating the monohydrochloride salt?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between salt and freebase forms .

- Ion-Exchange Chromatography : Retain the hydrochloride salt on a cationic resin while removing neutral impurities .

- Reverse-Phase HPLC : Employ C18 columns with acidic mobile phases (0.1% TFA) to enhance peak resolution .

Advanced: How does the p-chlorophenyl group modulate interactions with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., -F, -CF₃) to evaluate electronic and steric effects on binding affinity .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to identify key hydrophobic/π-π interactions facilitated by the p-chlorophenyl group .

- Pharmacophore Mapping : Compare binding poses with co-crystallized ligands to validate critical contact points .

Advanced: What in vitro models assess metabolic stability of the isopropyl ester moiety?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human or rodent microsomes to track ester hydrolysis via LC-MS/MS .

- Plasma Stability Studies : Monitor degradation in plasma (37°C, pH 7.4) to evaluate esterase susceptibility .

- CYP450 Inhibition Screening : Identify potential drug-drug interactions using fluorogenic CYP substrates .

Advanced: How can conflicting bioactivity data between enantiomers be resolved?

Methodological Answer:

- Enantiopure Synthesis : Separate enantiomers using preparative chiral chromatography (e.g., amylose-based columns) .

- Biological Assays : Test each enantiomer independently in cell-based or enzymatic assays to isolate stereospecific effects .

- Pharmacokinetic Profiling : Compare absorption, distribution, and metabolism to explain efficacy discrepancies .

Basic: What spectroscopic methods characterize the aminomethyl and ester functionalities?

Methodological Answer:

- ¹H/¹³C NMR : Identify aminomethyl protons (δ ~2.5–3.5 ppm) and ester carbonyl carbons (δ ~165–175 ppm) .

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis of the [M+H]⁺ ion .

Advanced: Which computational models predict solubility and bioavailability?

Methodological Answer:

- Log P Calculations : Use software like MarvinSketch to estimate partition coefficients and lipophilicity .

- Molecular Dynamics (MD) Simulations : Model solvation behavior in aqueous and lipid bilayers to predict membrane permeability .

- Absorption Prediction : Apply the Lipinski Rule of Five and QSAR models to assess oral bioavailability .

Basic: How does pH affect the stability of the hydrochloride salt, and how can degradation be mitigated?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. The hydrochloride salt is typically stable at acidic pH but prone to hydrolysis at alkaline conditions .

- Lyophilization : Store as a lyophilized powder to minimize hydrolytic degradation .

- Formulation Strategies : Use enteric coatings or encapsulation in lipid nanoparticles for oral delivery .

Advanced: How can SAR studies elucidate the cyclopropane ring’s role in target binding?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied ring sizes (e.g., cyclobutane) or substituents to assess conformational rigidity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to compare affinity across analogs .

- Alanine Scanning Mutagenesis : Mutate key residues in the target protein to identify critical interaction sites with the cyclopropane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.